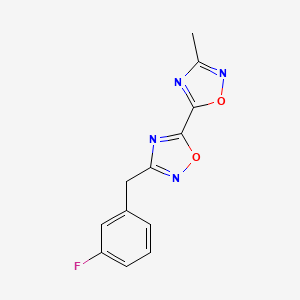
N-(4-bromophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide, also known as BSI-201 or Iniparib, is a small molecule inhibitor that has shown promising results in cancer treatment. This compound was first synthesized in the late 1990s and has since been studied extensively for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
Synthesis and Antibacterial Activity : N-(4-bromophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide derivatives have been synthesized and evaluated for their antibacterial potentials. For example, some acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate inhibitory effects, particularly against Gram-negative bacterial strains (Iqbal et al., 2017). Similarly, novel sulphonamide derivatives exhibited good antimicrobial activity, indicating potential applications in treating infections (Fahim & Ismael, 2019).
Enzyme Inhibition and Potential Therapeutic Applications
α-Glucosidase and Acetylcholinesterase Inhibitors : Some synthesized sulfonamides with benzodioxane and acetamide moieties showed significant inhibitory activity against α-glucosidase, with potential therapeutic applications for diabetes and related metabolic disorders (Abbasi et al., 2019). Additionally, the compounds demonstrated weak inhibitory activity against acetylcholinesterase, which could have implications for treating neurological disorders like Alzheimer's disease.
Anticancer Potential
Anticancer Evaluation of Derivatives : A series of 4-arylsulfonyl-1,3-oxazoles were synthesized and evaluated for their anticancer activities. Certain compounds exhibited notable cytostatic and antiproliferative effects against specific cancer cell lines, suggesting potential utility in cancer treatment (Zyabrev et al., 2022).
Immunomodulatory Properties
Modulation of Immune Response to Tumors : N-(4-bromophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide derivatives have been found to modify the reactivity of lymphoid cell populations affected by tumor growth, potentially augmenting the immune response to a progressively growing tumor (Wang et al., 2004).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(1-ethylindol-3-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-2-21-11-17(15-5-3-4-6-16(15)21)25(23,24)12-18(22)20-14-9-7-13(19)8-10-14/h3-11H,2,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMCRQPVPZJXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)



![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)

![Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3017479.png)


![N-[(2S)-1-Hydroxybutan-2-yl]-N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B3017487.png)



![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B3017491.png)